molecular formula C20H13FN2OS B2771333 4-fluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide CAS No. 312756-09-5

4-fluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2771333
CAS RN: 312756-09-5
M. Wt: 348.4
InChI Key: PFGLNAIANHLHRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzamide derivatives has been reported in the literature. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another example is the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Mono- and Difluoronaphthoic Acids : Research on fluorinated naphthoic acids, which are analogs to 4-fluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide, has demonstrated their synthesis for use as structural units in biologically active compounds. The development of methods for synthesizing mono- and difluorinated naphthoic acids expands the chemical repertoire for pharmaceutical and material science applications (Tagat et al., 2002).

  • Aromatic Polyamides with Naphthalene Units : Studies have focused on the preparation of aromatic polyamides containing naphthalene-8-oxybenzamide units. These polyamides are characterized by good solubility, high thermal stability, and potentially useful mechanical properties, making them suitable for advanced material applications (Ghodke et al., 2021).

Sensing and Switching

  • Colorimetric Sensing of Fluoride Anions : Naphthalene derivatives have been explored for their colorimetric sensing capabilities, particularly for detecting fluoride anions. This application takes advantage of the intramolecular charge transfer mechanisms to achieve visual detection of fluoride in solution, showcasing the potential for developing sensitive and selective chemical sensors (Younes et al., 2020).

Biomedical Applications

  • Anticancer Evaluation : Certain naphthalene-based benzimidazole derivatives have been synthesized and evaluated for their anticancer properties. These studies offer insights into the potential therapeutic applications of this compound related compounds in oncology, with some compounds showing activity against breast cancer cell lines (Salahuddin et al., 2014).

  • High-sensitivity Fluorescent Probes : The development of naphthalene-based fluorescent probes for bioimaging applications, such as the direct imaging of hydrogen sulfide in living cells, illustrates the utility of these compounds in enhancing the understanding of biological processes at the molecular level (Mao et al., 2013).

properties

IUPAC Name

4-fluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS/c21-15-10-8-14(9-11-15)19(24)23-20-22-18(12-25-20)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGLNAIANHLHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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